molecular formula C10H15NO2 B1469311 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol CAS No. 1342155-10-5

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

Cat. No.: B1469311
CAS No.: 1342155-10-5
M. Wt: 181.23 g/mol
InChI Key: WFYDZJIUUVPRSB-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, integrating two privileged structural motifs: a pyrrolidine ring and a cyclopentene moiety. The pyrrolidine scaffold is a saturated, five-membered nitrogen heterocycle widely utilized in the development of therapeutic agents due to its advantageous three-dimensional (3D) coverage and ability to efficiently explore pharmacophore space, a phenomenon enhanced by the ring's non-planarity and sp 3 -hybridization . This scaffold contributes to stereochemistry and influences key physicochemical parameters, improving the solubility and pharmacokinetic profiles of drug candidates . Furthermore, the pyrrolidine ring is a common feature in numerous FDA-approved drugs and natural products, underpinning its versatility in designing compounds for treating various human diseases, including as anticancer, antibacterial, and central nervous system agents . The cyclopent-3-ene-1-carbonyl fragment introduces a site of unsaturation and a carbonyl group, offering a versatile handle for further synthetic elaboration and potential to modulate the compound's electronic properties and binding interactions. The specific stereochemistry of the pyrrolidin-3-ol group can be critical for biological activity, as the binding mode to enantioselective proteins often depends on the spatial orientation of substituents . Researchers can employ this compound as a key synthetic intermediate or a structural core for developing novel bioactive molecules, leveraging its potential for target selectivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

cyclopent-3-en-1-yl-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-5-6-11(7-9)10(13)8-3-1-2-4-8/h1-2,8-9,12H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYDZJIUUVPRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclopent-3-enecarboxylic Acid Derivatives

The cyclopent-3-enecarboxylic acid moiety is a crucial precursor for the target compound. Its preparation typically involves esterification or acid chloride formation to enable subsequent coupling reactions.

Key Preparation Routes:

  • Esterification with Ethanol and Thionyl Chloride:
    Cyclopent-3-enecarboxylic acid is reacted with ethanol in the presence of thionyl chloride at low temperatures (5–20 °C) to produce ethyl 3-cyclopentene-1-carboxylate with high yields (up to 89.4%). The reaction involves dropwise addition of thionyl chloride to the acid-ethanol mixture, stirring at controlled temperatures, followed by extraction and purification steps. Variations in reaction time (0.5 to 1.5 hours) and temperature slightly affect yields (54% to 89%).
Entry Reaction Conditions Yield (%) Notes
1 Thionyl chloride, 5–20 °C, 1.5 h 89.42 High yield, standard procedure
2 Thionyl chloride, 5–20 °C, 0.5 h 84 Slightly shorter reaction time
3 Thionyl chloride, 0–20 °C, overnight 54 Lower yield, longer reaction time

This ester intermediate is often used as a reactive handle for further functionalization.

Coupling to Form 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

The key step in preparing this compound involves coupling the cyclopentene carbonyl derivative with pyrrolidin-3-ol or its derivatives.

  • Acylation Reactions:
    The cyclopent-3-enecarboxylic acid or its activated derivatives (e.g., acid chlorides) can be reacted with pyrrolidin-3-ol under controlled conditions to form the amide linkage. This typically requires the prior conversion of the acid to an acid chloride using reagents like thionyl chloride, followed by reaction with pyrrolidin-3-ol in the presence of a base to neutralize the generated HCl.

  • Catalytic and Solvent Effects:
    Research indicates that using aprotic solvents such as ethyl acetate or tetrahydrofuran (THF) is beneficial for maintaining the stability of starting materials and products. Protic solvents can lead to decomposition of sensitive intermediates.

  • Sequential One-Pot Procedures:
    Advanced methods involve sequential one-pot synthesis, where enantioselective spirocyclization followed by acidic opening of azlactones leads to intermediates that can be further functionalized to yield the target compound with high stereochemical control.

Summary Table of Preparation Methods

Step Method/Conditions Yield/Outcome Notes
Cyclopent-3-enecarboxylic acid esterification Thionyl chloride, ethanol, 5–20 °C, 0.5–1.5 h 54–89% Ester intermediate for further reactions
Acid chloride formation Thionyl chloride treatment of acid High conversion Activates acid for amide bond formation
Amide coupling with pyrrolidin-3-ol Reaction in aprotic solvents (EtOAc, THF), base Moderate to high yield (varies) Forms this compound
Enantioselective spirocyclization Pd catalyst, azlactones, aldehydes, EtOAc Up to 89%, 99% ee Advanced stereoselective route to related compounds
Pyrrolidine ring modification Hypervalent iodine reagents, TFE solvent Moderate yields, high stereocontrol Potential for pyrrolidine scaffold functionalization

Chemical Reactions Analysis

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using common reagents like halogens or alkylating agents.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block for Synthesis: 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse synthetic pathways, making it valuable in the development of novel compounds.
    • Reaction Mechanisms: The compound is utilized to study reaction mechanisms due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution.
  • Biology
    • Biological Interactions: The unique structure of the compound makes it a candidate for studying biological interactions. Research indicates that it may interact with specific enzymes or receptors, influencing biological pathways.
    • Potential Therapeutic Applications: There is ongoing research into its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases. Its structural modifications can enhance binding affinity towards targets like prolyl oligopeptidase (POP), which is implicated in cognitive functions.
  • Medicine
    • Therapeutic Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. Its cyclic amine structure positions it as a potential candidate for drug development aimed at treating various conditions.
    • Neuroprotective Effects: Inhibition of enzymes such as POP could lead to neuroprotective applications, making this compound relevant in the treatment of diseases like Alzheimer's.
  • Industry
    • Material Development: The compound may be utilized in the development of new materials or as an intermediate in the synthesis of industrial chemicals, enhancing its commercial viability.

Case Studies and Research Findings

Research has shown that derivatives of pyrrolidine compounds can exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress-related damage in cells, which is implicated in various diseases, including cancer and neurodegeneration.

Additionally, studies focusing on the inhibition of prolyl oligopeptidase have highlighted the potential of this compound in enhancing cognitive functions by modulating peptide degradation pathways.

Mechanism of Action

The mechanism by which 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring and cyclopentene moiety allow it to bind to various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s unique cyclopentene-carbonyl substituent distinguishes it from other pyrrolidin-3-ol derivatives. Below is a comparative analysis with key analogs:

Compound Substituent at Pyrrolidine 1-Position Molecular Formula Molecular Weight Key Features
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol Cyclopent-3-ene carbonyl C₁₀H₁₃NO₂* ~195.22* Conjugated carbonyl; rigid five-membered ring
1-(Azetidine-3-carbonyl)pyrrolidin-3-ol HCl Azetidine-3-carbonyl C₈H₁₅ClN₂O₂ 206.67 Smaller four-membered ring; hydrochloride salt
1-(3-Chloro-benzyl)pyrrolidin-3-ol 3-Chlorobenzyl C₁₁H₁₄ClNO 211.69 Aromatic chlorinated substituent; higher lipophilicity
1-[6-(2,5-Dimethylphenyl)pyridazin-3-yl]pyrrolidin-3-ol Pyridazine-aromatic hybrid C₁₆H₁₉N₃O 269.34 Extended aromatic system; pyridazine backbone
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol 2-Aminophenyl C₁₀H₁₄N₂O 178.23 Basic amino group; stereospecific (S)-configuration

*Estimated based on structural components.

Key Observations:
  • Rigidity vs. Flexibility : The cyclopentene-carbonyl group introduces rigidity compared to flexible alkyl chains (e.g., phenylethyl in ) or smaller rings (azetidine in ). This may enhance target binding specificity but reduce conformational adaptability .
  • Lipophilicity: The cyclopentene moiety likely offers moderate lipophilicity, intermediate between chlorobenzyl (high logP) and polar groups like the hydroxymethyl in [1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol ().
  • Electronic Effects: The conjugated carbonyl group may engage in hydrogen bonding or dipole interactions, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) or electron-donating groups (e.g., amino in ).

Biological Activity

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol is a compound with potential biological activity, particularly in the context of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound has the following chemical characteristics:

  • CAS Number : 1342155-10-5
  • Molecular Formula : C10_{10}H13_{13}NO2_2
  • Molecular Weight : 181.22 g/mol

The compound features a pyrrolidine ring substituted with a cyclopentene carbonyl group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound can interact with specific biological targets, such as prolyl oligopeptidase (POP), an enzyme involved in various physiological processes. Inhibition of POP has been linked to therapeutic effects in neurodegenerative diseases, including Alzheimer's disease. The structural modifications in pyrrolidine derivatives often enhance their binding affinity and selectivity towards these enzymes, potentially leading to improved therapeutic profiles .

Antioxidant Properties

Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases, including cancer and neurodegeneration .

Neuroprotective Effects

The neuroprotective potential of this compound is noteworthy. Compounds that inhibit POP can enhance neuropeptide signaling pathways, contributing to cognitive improvements and protection against neuronal cell death .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Inhibition of Prolyl Oligopeptidase : A study demonstrated that certain oxazole-based ligands effectively modulate the activity of POP, reducing the aggregation of α-synuclein, a protein associated with Parkinson's disease . This suggests that this compound might share similar inhibitory properties.
  • Antitumor Activity : Research on related cyclopentene derivatives has indicated potential antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .
  • Neuroprotective Studies : In vivo studies have shown that compounds targeting POP can improve cognitive function in animal models by enhancing synaptic plasticity and reducing neuroinflammation .

Summary Table of Biological Activities

Activity TypeDescription
AntioxidantReduces oxidative stress; protects cells from damage
NeuroprotectiveEnhances neuropeptide signaling; protects against neuronal death
AntitumorInduces apoptosis; causes cell cycle arrest in cancer cells
Enzyme InhibitionInhibits prolyl oligopeptidase; may reduce protein aggregation

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and functional groups (e.g., cyclopentene carbonyl peaks at ~170 ppm for 13^13C) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C10_{10}H13_{13}NO2_2: ~179.1) .
  • HPLC : Chiral HPLC distinguishes enantiomers if the compound exhibits stereoisomerism .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

How can researchers address contradictions in reported spectroscopic data for this compound?

Advanced
Discrepancies in NMR or MS data often arise from impurities or solvent effects. Methodological solutions include:

  • Cross-Validation : Compare data across multiple instruments (e.g., 500 MHz vs. 300 MHz NMR) .
  • Purification : Use recrystallization (polar solvents) or flash chromatography to isolate high-purity samples .
  • Deuterated Solvents : Ensure consistent solvent use (e.g., DMSO-d6_6 vs. CDCl3_3) to avoid peak shifts .
  • Collaboration : Share samples with independent labs to verify reproducibility .

What strategies improve enantiomeric resolution of this compound?

Q. Advanced

  • Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture .
  • Derivatization : Convert the hydroxyl group to a chiral ester for easier separation via diastereomeric salt formation .

How do reaction conditions (e.g., solvent, catalyst) impact stereoselectivity during synthesis?

Q. Advanced

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific stereoisomers .
  • Catalysts : Palladium nanoparticles or organocatalysts (e.g., proline derivatives) can enhance enantiomeric excess (ee) in cycloaddition steps .
  • Temperature : Lower temperatures (<0°C) often reduce racemization in chiral intermediates .

What safety protocols are critical for handling this compound?

Q. Basic

  • Hazard Mitigation : Classified as irritant (Xi) based on analogs; use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, rinse with water (15 min) and seek medical advice .
  • Storage : Keep at –20°C in airtight containers to prevent degradation .

How can computational modeling aid in predicting reactivity or biological activity?

Q. Advanced

  • DFT Calculations : Model transition states to predict regioselectivity in cyclopentene carbonyl reactions .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose feasible synthetic routes .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Q. Advanced

  • Heat Transfer : Exothermic steps (e.g., cyclization) require jacketed reactors to prevent thermal runaway .
  • Catalyst Recovery : Immobilized catalysts or flow chemistry improve efficiency in continuous processes .
  • Waste Management : Solvent recycling (e.g., CCl3_3CH3_3) aligns with green chemistry principles .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol
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1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

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